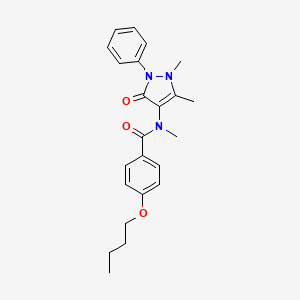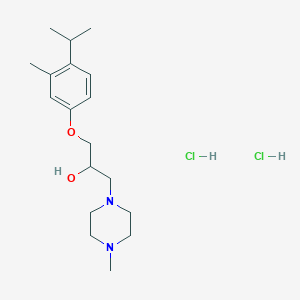![molecular formula C23H29FN2O4 B4996458 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide, commonly known as F-18 FP-CIT, is a radiopharmaceutical agent used in the diagnosis of Parkinson's disease. It is a dopamine transporter imaging agent that helps in the visualization of dopamine transporters in the brain. F-18 FP-CIT is synthesized through a complex chemical process and has been extensively researched for its potential applications in the field of neuroscience.
Mecanismo De Acción
F-18 FP-CIT binds to the dopamine transporters in the brain, which are responsible for the uptake and recycling of dopamine. The binding of F-18 FP-CIT to dopamine transporters can be visualized using positron emission tomography (PET) imaging. The PET images provide information on the number and distribution of dopamine transporters in the brain, which can help in the diagnosis and monitoring of Parkinson's disease.
Biochemical and Physiological Effects:
F-18 FP-CIT is a radiopharmaceutical agent that is administered intravenously. It has a short half-life of about 110 minutes, which means that it is rapidly eliminated from the body. F-18 FP-CIT is primarily eliminated through the kidneys, and there is no significant accumulation of the agent in the body. The biochemical and physiological effects of F-18 FP-CIT are minimal, and there are no significant side effects associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F-18 FP-CIT has several advantages for lab experiments. It is a highly specific and sensitive imaging agent that can help in the visualization of dopamine transporters in the brain. F-18 FP-CIT can be used to study the distribution and function of dopamine transporters in both healthy and diseased brains. However, the use of F-18 FP-CIT is limited by its short half-life and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of F-18 FP-CIT. One potential application is in the diagnosis and monitoring of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. F-18 FP-CIT could also be used to study the effects of drugs and other interventions on the dopamine system in the brain. Additionally, there is ongoing research on the development of new radiopharmaceutical agents that can target other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of F-18 FP-CIT involves the use of a cyclotron, which is a particle accelerator that produces high-energy protons. The proton beam is directed towards a target material, which produces F-18 through a process called nuclear reaction. The F-18 is then combined with a precursor molecule to form F-18 FP-CIT. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
F-18 FP-CIT has been extensively researched for its potential applications in the field of neuroscience. It is primarily used as a diagnostic tool for Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. F-18 FP-CIT helps in the visualization of dopamine transporters in the brain, which are responsible for the uptake and recycling of dopamine. A decrease in dopamine transporters is a hallmark of Parkinson's disease, and F-18 FP-CIT can help in the early diagnosis and monitoring of the disease.
Propiedades
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3,4,5-trimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4/c1-25(23(27)17-12-20(28-2)22(30-4)21(13-17)29-3)18-9-7-11-26(15-18)14-16-8-5-6-10-19(16)24/h5-6,8,10,12-13,18H,7,9,11,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSZIUVHLPOTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(isopropylthio)butoxy]-3-methoxybenzene](/img/structure/B4996386.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996409.png)
![2-{[4-(4-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B4996414.png)


![methyl 5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B4996427.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B4996448.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![4-(4-fluorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4996463.png)
![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenoxy}acetic acid](/img/structure/B4996469.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)